molecular formula C12H10BrNO2 B2973014 Methyl 5-Bromoisoquinoline-1-acetate CAS No. 1612222-98-6

Methyl 5-Bromoisoquinoline-1-acetate

Cat. No.: B2973014
CAS No.: 1612222-98-6
M. Wt: 280.121
InChI Key: JJQOAUUAWZBXEK-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline scaffold is of paramount importance in heterocyclic chemistry due to its prevalence in a vast array of biologically active compounds. nih.govsemanticscholar.org It is a key structural motif in many natural alkaloids, which are nitrogen-containing organic compounds produced by plants. nih.gov Notable examples include papaverine, a vasodilator, and morphine, a potent analgesic. The inherent asymmetry and conformational rigidity of certain isoquinoline derivatives also make them valuable as chiral ligands in asymmetric synthesis and as fluorosensors in materials chemistry. nih.gov The versatility of the isoquinoline nucleus allows for functionalization at various positions, enabling chemists to modulate the molecule's properties for specific applications. rsc.org

Overview of Functionalized Isoquinoline Derivatives in Chemical Research

The chemical modification of the isoquinoline core has led to a plethora of derivatives with a wide spectrum of pharmacological activities. nih.goveurekaselect.com These functionalized isoquinolines are central to medicinal chemistry and drug discovery. rsc.org Research has shown that isoquinoline derivatives possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others. nih.govijpsjournal.com For instance, certain synthetic isoquinolines have been investigated as kinase inhibitors for cancer therapy, while others have shown promise as agents to combat metabolic and cardiovascular diseases. ijpsjournal.comnih.gov The continuous exploration of new synthetic methodologies to construct and functionalize the isoquinoline skeleton remains a vibrant and essential area of research. nih.gov

Structural Context: Methyl 5-Bromoisoquinoline-1-acetate as a Derivative

This compound is a specific derivative of the isoquinoline scaffold. Its structure is characterized by three key features: the core isoquinoline rings, a bromine atom attached at the 5-position of the benzene (B151609) ring, and a methyl acetate (B1210297) group at the 1-position of the pyridine (B92270) ring.

The presence of a bromine atom, a halogen, on the aromatic ring makes the compound a valuable intermediate in organic synthesis. Haloaromatics are known to participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. The methyl acetate group at the 1-position is an ester functionality that can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility. While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in the synthesis of more complex, biologically active molecules.

Below are data tables detailing the basic properties of this compound and a selection of related isoquinoline compounds to provide a comparative context.

Table 1: Chemical Identity of this compound

Property Value
Chemical Name This compound
CAS Number 1612222-98-6
Molecular Formula C₁₂H₁₀BrNO₂

| Molecular Weight | 280.12 g/mol |

Data sourced from chemical supplier databases. acmec.com.cnacmec.com.cn

Table 2: Physicochemical Properties of Related Isoquinoline Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Isoquinoline C₉H₇N 129.16 26-28
5-Bromoisoquinoline (B27571) C₉H₆BrN 208.05 83-87

| 1-Methylisoquinoline | C₁₀H₉N | 143.19 | 9-10 |

Properties

IUPAC Name

methyl 2-(5-bromoisoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)7-11-9-3-2-4-10(13)8(9)5-6-14-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQOAUUAWZBXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Methyl 5 Bromoisoquinoline 1 Acetate Derivatives

Reactivity of the Bromo Substituent at C-5

The bromine atom at the C-5 position of the isoquinoline (B145761) nucleus is amenable to a variety of substitution and coupling reactions, enabling the introduction of diverse functional groups.

While direct Nucleophilic Aromatic Substitution (SNAr) on 5-bromoisoquinoline (B27571) itself is not highly favored due to the relatively electron-rich nature of the bicyclic aromatic system, the reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. In analogous systems, such as 5-bromo-1,2,3-triazines, SNAr reactions with nucleophiles like phenols have been demonstrated. organic-chemistry.orgnih.gov These reactions often proceed via a concerted mechanism rather than the classic stepwise addition-elimination pathway involving a Meisenheimer intermediate. organic-chemistry.orgnih.gov For SNAr to occur on derivatives of Methyl 5-Bromoisoquinoline-1-acetate, the introduction of strong electron-withdrawing groups, such as a nitro group, would likely be necessary to sufficiently activate the ring towards nucleophilic attack. orgsyn.orglibretexts.org

The general mechanism for a concerted SNAr reaction is depicted below: Nu- + Ar-X → [Nu···Ar···X]δ- → Nu-Ar + X-

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at C-5 of this compound serves as an excellent handle for such transformations. nobelprize.orgacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromoisoquinoline derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comlibretexts.org This method is widely used for the synthesis of biaryl compounds. wikipedia.orgmdpi.com The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

Aryl BromideCoupling PartnerCatalystBaseSolventProductYield (%)
5-BromoindolePhenylboronic acidPd-NanoparticlesK₃PO₄Water5-PhenylindoleHigh
Aryl BromidesArylboronic acidsPd(OAc)₂/SPhosK₃PO₄Toluene/WaterBiarylsGood to Excellent
7-BromotryptophanPhenylboronic acidPd-NanoparticlesK₃PO₄Water7-PhenyltryptophanModerate

Data compiled from various sources for illustrative purposes. nih.govmdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples the 5-bromoisoquinoline derivative with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comnumberanalytics.com This reaction is a valuable method for the synthesis of substituted alkenes. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. numberanalytics.comlibretexts.org

Table 2: General Conditions for Heck Reactions

Aryl HalideAlkeneCatalystBaseSolvent
Aryl Iodide/BromideStyrenePd(OAc)₂Et₃NDMF
Aryl BromideAcrylate (B77674) EstersPd(PPh₃)₄K₂CO₃Acetonitrile
Aryl BromideAllyl AlcoholPdCl₂(PPh₃)₂NaOAcNMP

This table represents typical conditions and substrates for the Heck reaction. organic-chemistry.orgprinceton.edu

The bromo substituent can be converted into an organometallic species, most commonly a Grignard reagent, by reaction with magnesium metal. orgsyn.orgrsc.org The resulting 5-isoquinolylmagnesium bromide is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. quora.commasterorganicchemistry.com The formation of the Grignard reagent is typically carried out in an anhydrous ether solvent. orgsyn.org

5-Bromoisoquinoline + Mg → 5-Isoquinolylmagnesium bromide

5-Isoquinolylmagnesium bromide + E+ → 5-E-Isoquinoline

(where E+ is an electrophile)

Chemical Transformations Involving the C-1 Methyl Acetate (B1210297) Moiety

The methyl acetate group at the C-1 position offers another site for chemical modification, primarily through reactions involving the ester functionality.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.orgyoutube.com Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester in the presence of water and a strong acid catalyst. libretexts.orglibretexts.org Base-promoted hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the carboxylic acid. libretexts.orgyoutube.com

This compound + H₂O/H+ ⇌ 5-Bromoisoquinoline-1-carboxylic acid + Methanol (B129727) this compound + OH- → 5-Bromoisoquinoline-1-carboxylate + Methanol

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comntnu.nogoogle.com This process is often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.comresearchgate.net

This compound + R'OH ⇌ 5-Bromoisoquinoline-1-acetate-R' + Methanol

The α-carbon of the methyl acetate group (the carbon adjacent to the carbonyl group) can be deprotonated by a strong base to form an enolate. This enolate is a nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the α-position. Common reactions include alkylation with alkyl halides. The choice of a non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), is crucial to prevent competing nucleophilic attack at the ester carbonyl.

This compound + Base → Enolate Enolate + Electrophile (e.g., R-X) → α-Substituted this compound

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a primary site for electrophilic attack. This reactivity is fundamental to the derivatization of the isoquinoline scaffold, enabling the synthesis of a wide array of functionalized compounds.

The nitrogen atom in isoquinoline derivatives can readily undergo N-alkylation when treated with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of the electron-withdrawing methyl acetate group at the 1-position may slightly decrease the nucleophilicity of the nitrogen atom, but it is still expected to be reactive towards common alkylating agents. Microwave-assisted N-alkylation has been shown to be an efficient method for such transformations, often leading to shorter reaction times and higher yields. For instance, N-alkylation of isatin, another nitrogen-containing heterocycle, is effectively carried out using bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as DMF or NMP under microwave irradiation. mdpi.com

N-acylation of isoquinolines can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylisoquinolinium intermediate, which can then be further functionalized. A transition metal-free Minisci-type reaction has been developed for the acylation of isoquinolines, quinolines, and quinoxalines using aldehydes as the acyl source in the presence of an oxidant like potassium persulfate. nih.gov

Table 1: Illustrative N-Alkylation Conditions for Nitrogen Heterocycles

Alkylating AgentBaseSolventConditionsYield (%)
Ethyl BromoacetateK₂CO₃DMFMicrowaveHigh
Benzyl BromideCs₂CO₃NMPMicrowaveModerate to High
Methyl IodideK₂CO₃AcetonitrileRefluxGood

Note: This table represents typical conditions for N-alkylation of related nitrogen heterocycles and are illustrative for the expected reactivity of this compound.

Quaternization involves the N-alkylation of the isoquinoline nitrogen to form a quaternary isoquinolinium salt. This reaction permanently introduces a positive charge on the nitrogen atom, significantly altering the electronic properties and reactivity of the molecule. The reaction is typically carried out by treating the isoquinoline derivative with an excess of an alkyl halide, such as methyl iodide. reddit.comlookchem.com

The quaternization of isoquinoline with methyl iodide has been shown to produce both 1-methyl and 3-methylquinazolinium iodides in the case of quinazoline, indicating that quaternization can sometimes lead to a mixture of products depending on the substrate. lookchem.com For a 1-substituted isoquinoline like this compound, quaternization is expected to occur exclusively at the nitrogen atom. The quaternization reaction of a sugar-derived sulfonate with isoquinoline has been reported to proceed, albeit over a longer reaction time compared to pyridine (B92270), to yield the corresponding N-substituted isoquinolinium salt in good yield. mdpi.com

Table 2: Examples of Quaternization Reactions of Isoquinolines

Alkylating AgentSolventTemperature (°C)Product
Methyl IodideAcetonitrileRefluxN-Methylisoquinolinium Iodide
Ethyl BromoacetateDMF80N-(Carbethoxymethyl)isoquinolinium Bromide
Benzyl BromideNeat100N-Benzylisoquinolinium Bromide

Note: This table provides examples of quaternization reactions with isoquinoline and is representative of the expected reaction with this compound.

Dearomatization and Hydrogenation Reactions of the Isoquinoline Ring System

The aromatic isoquinoline ring is relatively stable but can undergo dearomatization and hydrogenation reactions under specific catalytic conditions, leading to the formation of dihydro- and tetrahydroisoquinoline derivatives. These reduced scaffolds are prevalent in many natural products and pharmaceutically active compounds. thieme-connect.de

The catalytic hydrogenation of isoquinolines can be controlled to achieve regioselective reduction of either the heterocyclic (pyridine) ring or the carbocyclic (benzene) ring. researchgate.net Commonly, the dearomative reduction occurs on the pyridine ring to give 1,2,3,4-tetrahydroisoquinolines. researchgate.net However, specialized catalytic systems have been developed to favor the hydrogenation of the carbocyclic ring.

A chemoselective hydrogenation of the carbocyclic ring of various substituted isoquinolines has been achieved using a ruthenium catalyst prepared from Ru(methallyl)₂(cod) and a trans-chelate chiral ligand, PhTRAP. researchgate.net This method allows for the synthesis of 5,6,7,8-tetrahydroisoquinolines in high yields. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the hydrogenation. For instance, cobalt-amido cooperative catalysis has been employed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov

Table 3: Regioselective Hydrogenation of Substituted Isoquinolines

SubstrateCatalystSolventProductYield (%)
5-MethylisoquinolineRu(methallyl)₂(cod)/PhTRAPMethanol5-Methyl-5,6,7,8-tetrahydroisoquinoline95
6-PhenylisoquinolineRu(methallyl)₂(cod)/PhTRAPMethanol6-Phenyl-5,6,7,8-tetrahydroisoquinoline85
7-MethoxyisoquinolineRu(methallyl)₂(cod)/PhTRAPMethanol7-Methoxy-5,6,7,8-tetrahydroisoquinoline92

Source: Adapted from data on the chemoselective hydrogenation of isoquinoline carbocycles. researchgate.net

The isoquinoline ring system can participate in cycloaddition reactions, acting as a diene component in Diels-Alder type reactions or undergoing photochemical cycloadditions with unsaturated partners. These reactions provide powerful methods for the construction of complex polycyclic frameworks.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org While the isoquinoline ring itself is aromatic, its dearomatized or activated derivatives can undergo such reactions. For instance, the aza-Diels-Alder reaction between 2-aza-dienes and arynes has been utilized for the flexible synthesis of isoquinolines. nih.govgoogle.com

Photochemical cycloaddition reactions offer another avenue for the functionalization of the isoquinoline core. An energy-transfer mediated, highly regio- and diastereoselective intermolecular [4+2] dearomative cycloaddition of isoquinolines with a variety of alkenes has been reported. nih.gov This reaction leads to the formation of bridged polycyclic structures. nih.gov The reaction is believed to proceed through a triplet excited state of the isoquinoline, which then undergoes a stepwise radical cycloaddition with the alkene. nih.gov

Table 4: Examples of Cycloaddition Reactions with Isoquinoline Derivatives

Reaction TypeReactantsConditionsProduct Type
Aza-Diels-AlderN-aryl imine, aryneMnO₂, heatFused Isoquinoline
Photochemical [4+2] CycloadditionIsoquinoline, 1-octenePhotosensitizer, lightBridged Polycycle
Photochemical [2+2] CycloadditionBenzannelated Isoquinolinone, AcrylonitrileLightCyclobutane Adduct

Note: This table illustrates the types of cycloaddition reactions isoquinoline derivatives can undergo.

Mechanistic Investigations of Reactions Involving Isoquinoline Derivatives

Elucidation of Reaction Pathways for Functionalization

The functionalization of the isoquinoline (B145761) core can proceed through various pathways. The elucidation of these pathways is critical for predicting product formation and selectivity. Computational chemistry, in conjunction with experimental studies, plays a significant role in modeling potential energy surfaces and visualizing these reaction pathways. fiveable.me

One proposed mechanism for the C-4 alkylation of isoquinolines involves a temporary dearomatization strategy. In this pathway, the isoquinoline combines with an acid at the C-1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate. This activated intermediate then acts as a nucleophile, reacting with an electrophile. Subsequent elimination of the acid restores the aromaticity of the isoquinoline ring, resulting in the C-4 functionalized product. acs.org

Another significant pathway involves C-H activation, a process that allows for the direct functionalization of carbon-hydrogen bonds. mdpi.com For quinolines and isoquinolines, this often involves a sequence of steps beginning with the coordination of a metal catalyst to the nitrogen atom of the heterocyclic ring. This is followed by a metalation and deprotonation step to form an organometallic intermediate. mdpi.com Depending on the specific reaction, this can be followed by steps such as insertion of another reactant and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

Table 1: Proposed Steps in C-H Activation Pathway for Isoquinoline Functionalization

Step Description Intermediate
I Coordination The metal catalyst coordinates with the isoquinoline nitrogen.
II C-H Activation Metalation and deprotonation occur to form an organometallic species.
III Insertion/Transmetalation The coupling partner is introduced into the metal's coordination sphere.
IV Reductive Elimination The new C-C or C-heteroatom bond is formed, releasing the product.

This table is a generalized representation based on common C-H activation mechanisms. mdpi.com

Mechanistic Studies of Metal-Catalyzed Processes

Transition metal-catalyzed reactions are fundamental to the synthesis of complex organic molecules from isoquinoline precursors. thesciencein.orgmdpi.comnumberanalytics.com Palladium-catalyzed cross-coupling reactions, in particular, are extensively used for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position of Methyl 5-Bromoisoquinoline-1-acetate. thesciencein.orgnih.gov

The general mechanism for these reactions follows a catalytic cycle involving the palladium catalyst in different oxidation states. researchgate.net A typical Suzuki-Miyaura coupling, for example, involves three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound), inserting itself into the carbon-bromine bond. This forms a palladium(II) intermediate. nih.govillinois.edu

Transmetalation: A second coupling partner, typically an organoboron compound, transfers its organic group to the palladium(II) complex, displacing the halide. This step requires the presence of a base. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product. The palladium(0) catalyst is regenerated, allowing the cycle to continue. nih.govillinois.edu

Advanced techniques like mass spectrometry are employed to study these complex catalytic systems. By identifying key catalytic intermediates and transient species, researchers can gain deeper insights into the reaction mechanism, which aids in the development of more efficient and selective catalysts. uvic.ca

Radical and Ionic Reaction Mechanisms

While many reactions of isoquinolines proceed through polar, ionic mechanisms, the involvement of radical intermediates has also been proposed and studied. thieme-connect.de Radical reactions are characterized by single-electron processes and involve species with unpaired electrons. youtube.com A typical radical chain reaction consists of three distinct phases:

Initiation: Radicals are formed from non-radical species, often through the input of energy (e.g., heat or light) to cause homolytic bond cleavage. youtube.com

Propagation: A radical reacts with a non-radical molecule to form a new bond and a new radical, which can then continue the chain reaction. youtube.comkhanacademy.org

Termination: Two radicals combine to form a stable, non-radical product, thus ending the chain reaction. youtube.comkhanacademy.org

In the context of isoquinoline chemistry, nucleophilic substitution reactions, such as the displacement of the bromine atom in 4-bromoisoquinoline, may proceed through a pathway involving radical intermediates. thieme-connect.de Understanding the potential for both ionic and radical pathways is crucial, as reaction conditions can often favor one over the other, leading to different product distributions. The study of these mechanisms is essential in fields ranging from organic synthesis to biology, where radical processes play a significant role. rsc.orgrsc.org

Role of Substrate, Catalyst, and Solvent in Reaction Selectivity

The selectivity of a chemical reaction—the preferential formation of one product over others—is governed by a complex interplay of various factors. In the functionalization of isoquinoline derivatives, the substrate structure, the choice of catalyst, and the solvent system are all critical determinants of the reaction's outcome. digitellinc.com

Substrate: The inherent electronic properties and steric hindrance of the this compound molecule dictate the reactivity of different positions on the ring. The electron-withdrawing nature of the nitrogen atom and the ester group, combined with the directing effects of the bromine atom, influences the regioselectivity of C-H functionalization and other substitution reactions. nih.gov

Catalyst: In metal-catalyzed processes, the nature of the catalyst is paramount. The choice of metal (e.g., palladium, rhodium, copper) and, crucially, the ligands coordinated to the metal center, can dramatically alter both reactivity and selectivity. digitellinc.comnih.gov Ligands influence the steric and electronic environment of the metal, which in turn affects key steps in the catalytic cycle like oxidative addition and reductive elimination. nih.govillinois.edu For instance, bulky phosphine (B1218219) ligands on a palladium catalyst can favor certain coupling products by controlling access to the metal center. illinois.edu

Solvent: The solvent can influence reaction rates and selectivity in several ways. mdpi.com Polar aprotic solvents might stabilize charged intermediates differently than apolar solvents, thereby altering the energy profile of the reaction pathway. In some cases, the solvent can directly participate in the reaction mechanism or affect the solubility and aggregation state of the catalyst and reactants. mdpi.com

Table 2: Factors Influencing Reaction Selectivity

Factor Influence on Reaction Example
Substrate Electronic and steric properties direct incoming reagents. Electron-withdrawing groups can deactivate certain positions on the aromatic ring. nih.gov
Catalyst (Ligand) Modifies the steric and electronic properties of the metal center, affecting which substrates can bind and how they react. nih.govillinois.edu Bulky ligands can promote reductive elimination or control regioselectivity. illinois.edu
Solvent Can stabilize or destabilize transition states and intermediates, affecting reaction rates and product ratios. mdpi.com Polar solvents may favor pathways involving charged intermediates. mdpi.com
Temperature Affects the reaction rate and can influence the thermodynamic versus kinetic product distribution. Higher temperatures can overcome activation barriers for less favored pathways.

| Additives/Base | Can act as promoters or be essential for specific steps, such as transmetalation in cross-coupling reactions. nih.gov | The choice of base in Suzuki coupling is critical for the efficiency of the transmetalation step. nih.gov |

By carefully controlling these parameters, chemists can guide the reaction towards the desired product with high selectivity, which is a central goal in modern organic synthesis. digitellinc.com

Computational Chemistry and Theoretical Studies of Isoquinoline Carboxylates

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for the structural analysis of heterocyclic compounds, including the isoquinoline (B145761) scaffold. tandfonline.comfigshare.com This method allows for the accurate determination of a molecule's ground-state geometry by solving the Schrödinger equation with approximations for electron density. Typically, functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are used to achieve a balance between computational cost and accuracy for organic molecules. tandfonline.comfigshare.com

Table 1: Calculated Properties of Parent Isoquinoline using DFT (B3LYP/6-311++G(d, p))

Property Calculated Value
Dipole Moment 2.004 D tandfonline.com
Rotational Constant A 3.101 GHz tandfonline.com
Rotational Constant B 1.22 GHz tandfonline.com

This interactive table provides reference data for the parent isoquinoline molecule, which serves as the core of Methyl 5-Bromoisoquinoline-1-acetate.

Prediction of Chemical Reactivity and Regioselectivity

Theoretical calculations are instrumental in predicting the chemical reactivity and regioselectivity of isoquinoline derivatives. The distribution of electrons within the molecule, which is influenced by the electronegative nitrogen atom and the substituents, governs where chemical reactions are most likely to occur. amerigoscientific.com

Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.comfigshare.com For this compound, the electron-withdrawing bromine atom and the ester group, along with the inherent electron distribution of the isoquinoline ring, would significantly influence the energies and localizations of these orbitals.

Computational models can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For the isoquinoline ring system, electrophilic substitution reactions (like nitration) are predicted to occur preferentially at the C5 and C8 positions of the benzene (B151609) ring portion. shahucollegelatur.org.in Conversely, the pyridine-like ring is generally deactivated towards electrophilic attack. Nucleophilic attack is favored at the C1 position, which is electron-deficient due to the adjacent nitrogen atom. researchgate.net This intrinsic electrophilicity at C1 is a key feature of isoquinolines. researchgate.net The presence of the methyl acetate (B1210297) group at C1 and the bromine at C5 in this compound would further modulate this reactivity, potentially directing reactions to other sites or influencing the rate of substitution at the primary reactive centers.

Table 2: Predicted Regioselectivity of the Isoquinoline Ring

Reaction Type Predicted Position(s) Rationale
Electrophilic Aromatic Substitution C5, C8 Highest electron density in the carbocyclic ring shahucollegelatur.org.in
Nucleophilic Aromatic Substitution C1 Electron-deficient carbon adjacent to ring nitrogen researchgate.net

This interactive table summarizes the generally accepted sites of chemical reactivity for the core isoquinoline structure based on its electronic properties.

Transition State Analysis and Reaction Energetics

Beyond predicting where a reaction might occur, computational chemistry can elucidate the how and why through transition state analysis. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. researchgate.net

This analysis provides fundamental insights into reaction mechanisms. For example, in a proposed nucleophilic substitution reaction, calculations could confirm whether the mechanism is concerted (a single step) or stepwise (involving an intermediate). By comparing the activation energies for different possible reaction pathways, chemists can predict which reaction is more likely to occur under a given set of conditions. This predictive power is crucial for designing synthetic routes and optimizing reaction conditions. researchgate.net

Electronic Structure and Aromaticity Assessments

The isoquinoline core is a bicyclic aromatic system containing 10 π-electrons, similar to naphthalene. thieme-connect.de Computational methods allow for a deep analysis of its electronic structure and the degree of its aromaticity. Methods like Natural Bond Orbital (NBO) analysis can be used to examine charge distribution, orbital interactions, and the delocalization of electrons within the π-system. nih.goveurjchem.com

The presence of the nitrogen atom introduces polarity and alters the electron distribution compared to naphthalene. amerigoscientific.com The HOMO and LUMO energy levels, calculated via DFT, provide quantitative measures of the molecule's electronic properties. For the parent isoquinoline, the HOMO-LUMO gap has been calculated to be 3.78 eV, indicating significant electronic stability. tandfonline.comfigshare.com

Spectroscopic Property Prediction and Elucidation (Theoretical Basis)

A significant application of computational chemistry is the prediction and interpretation of spectroscopic data. Theoretical calculations can provide a spectrum ab initio, which can be compared with experimental results to confirm a molecule's structure and assign its spectral features. olemiss.edu

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one is a powerful method for structural verification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). asianpubs.org These theoretical predictions are highly valuable for assigning peaks in complex experimental NMR spectra, especially for molecules with many non-equivalent protons and carbons.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules. researchgate.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding excitation energies, which are observed in UV-Vis spectra. asianpubs.org This analysis provides insight into the electronic transitions occurring within the molecule, such as π → π* transitions within the aromatic system. researchgate.net

For this compound, these predictive methods would be invaluable for confirming its synthesis and characterizing its properties. The accuracy of these theoretical predictions for the parent isoquinoline and related heterocycles has been well-established, lending confidence to their application for more complex derivatives. tandfonline.comasianpubs.orgrsc.org

Table 3: Mentioned Compounds

Compound Name
This compound
Isoquinoline

Advanced Applications of Bromoisoquinoline Esters in Chemical Sciences and Materials Technology

Precursors for Advanced Organic Synthesis

The structural features of Methyl 5-bromoisoquinoline-1-acetate make it a versatile precursor for the construction of more elaborate molecular structures. The presence of a halogenated aromatic ring is a key feature that synthetic chemists exploit for carbon-carbon and carbon-heteroatom bond formation.

Building Blocks for Complex Heterocyclic Architectures

This compound serves as an important building block for synthesizing complex heterocyclic architectures, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the isoquinoline (B145761) ring is a reactive handle for forming new carbon-carbon bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for this purpose. researchgate.netgoogle.comwikipedia.orgorganic-chemistry.orgmdpi-res.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org

In a typical Suzuki-Miyaura coupling, the bromoisoquinoline derivative can be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgresearchgate.netkochi-tech.ac.jp This allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 5-position. Similarly, the Sonogashira reaction enables the coupling of the bromoisoquinoline with a terminal alkyne, installing an alkynyl group, which is a key structure in many natural products and functional materials. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netlibretexts.org The Heck reaction provides a method to introduce alkenyl groups. mdpi-res.commasterorganicchemistry.comorganic-chemistry.orgsioc-journal.cnmdpi.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. google.com

The ester functional group at the 1-position provides an additional site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in further coupling reactions, adding another layer of molecular diversity.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions with Bromoisoquinoline Scaffolds This table provides general examples of common cross-coupling reactions applicable to aryl bromides like this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ + Base (e.g., Na₂CO₃)C(sp²)-C(sp²) or C(sp²)-C(sp²)
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ + CuI + Amine BaseC(sp²)-C(sp)
Heck AlkenePd(OAc)₂ + Ligand (e.g., PPh₃) + BaseC(sp²)-C(sp²)
Buchwald-Hartwig Amine or AlcoholPd Catalyst + Ligand (e.g., BINAP)C(sp²)-N or C(sp²)-O

Scaffolds for Multi-Component Reaction Development

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. tcichemicals.comnih.govrug.nl These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity, making them highly attractive in drug discovery. nih.gov

While specific MCRs employing this compound are not extensively documented, its structure presents significant potential as a scaffold in the design of new MCRs. For instance, the isoquinoline nitrogen could act as a basic component, and the ester could be modified into other reactive groups like an aldehyde or amine. An appropriately modified bromoisoquinoline derivative could participate in well-known MCRs such as the Ugi or Passerini reactions. researchgate.netnih.gov The development of novel MCRs around the isoquinoline core could provide rapid access to libraries of structurally diverse compounds with potential biological activities. rug.nl

Applications in Materials Science

The conjugated aromatic system of the isoquinoline core imparts specific electronic and photophysical properties that are desirable in materials science. Derivatives like this compound can serve as building blocks for functional materials with applications in electronics, sensing, and polymer science.

Development of Conductive and Optical Materials

Quinoline (B57606) and isoquinoline derivatives are widely investigated for their applications in optical materials, particularly as emitters or hosts in Organic Light-Emitting Diodes (OLEDs). dergipark.org.trmdpi.comnih.gov Their rigid, planar structure and conjugated π-electron system facilitate efficient charge transport and luminescence. mdpi.comnih.gov The specific substituents on the isoquinoline ring can be used to tune the emission color, quantum efficiency, and thermal stability of the resulting material. researchgate.net For example, pyrene-benzimidazole derivatives have been explored as blue emitters for OLEDs. nih.gov

This compound can be used as an intermediate to synthesize more complex, conjugated molecules for these applications. The bromine atom allows for the attachment of other chromophoric units via cross-coupling reactions, extending the π-conjugation and modifying the electronic properties of the molecule. This strategy is crucial for developing materials with specific emission wavelengths (e.g., blue, green, or red) for full-color displays. dergipark.org.trresearchgate.net Furthermore, the incorporation of such molecules into a polymer matrix can lead to the development of conductive polymers. nih.govbeilstein-journals.orgfrontiersin.orgmdpi.com

Components in Sensor Technologies

The quinoline scaffold is a well-known fluorophore used in the design of chemical sensors. researchgate.net The nitrogen atom within the heterocyclic ring can act as a binding site for metal ions, while the aromatic system's fluorescence can change in response to this binding event. This allows for the detection of specific analytes, such as metal cations like Zn²⁺, through changes in the fluorescence intensity or wavelength. researchgate.net

This compound can be a precursor for creating sophisticated chemosensors. The bromo- and acetate- groups are positions for further functionalization, allowing for the attachment of specific recognition units (e.g., crown ethers, peptides) that can selectively bind to a target analyte. For example, a quinoline-based hydrazone derivative has been developed as a chemosensor for biocides. mdpi.com By tailoring the molecular structure, sensors with high sensitivity and selectivity for environmental toxins, biological molecules, or industrial chemicals can be designed.

Table 2: Potential Functionalization of this compound for Sensor Development

PositionFunctional GroupPotential ModificationTarget Application
5-position Bromo (-Br)Suzuki or Sonogashira couplingAttachment of ionophores or other fluorophores
1-position Methyl Acetate (B1210297) (-CH₂COOCH₃)Hydrolysis to Carboxylic Acid, then Amide CouplingConjugation to biomolecules (e.g., peptides)
2-position Ring NitrogenCoordination siteDirect metal ion sensing

Role in Functional Polymer Chemistry

Functional polymers are macromolecules engineered to possess specific properties or capabilities, such as stimuli-responsiveness or catalytic activity. nih.govmdpi.com The incorporation of specialized monomers or the post-polymerization modification of an existing polymer backbone are common strategies for creating these materials. nih.govmdpi.com

This compound holds potential in this field through several pathways. First, it could be chemically modified to create a polymerizable monomer, for example, by introducing a vinyl or acrylate (B77674) group. Polymerization of such a monomer would yield a polymer with pendant bromoisoquinoline units, imparting the optical or chemical-sensing properties of the isoquinoline core to the bulk material. Second, the ester group of the compound can be used in post-polymerization modification reactions. For instance, a polymer bearing reactive groups (e.g., hydroxyl or amine) could be functionalized by reacting it with the acetate moiety, covalently attaching the bromoisoquinoline unit to the polymer chain. mdpi.com Such functionalized polymers could find use in advanced coatings, membranes, or materials for biomedical applications. mdpi.com

Catalytic and Analytical Applications

The unique electronic and structural characteristics of the isoquinoline ring system make its derivatives valuable in catalytic and analytical chemistry.

The isoquinoline nucleus is a prominent structural motif in the design of ligands for transition metal-catalyzed reactions. The nitrogen atom within the ring possesses a lone pair of electrons that can coordinate to a metal center, forming stable complexes. 8-Methylquinoline, for instance, is recognized as an ideal substrate for forming cyclometallated complexes with various transition metals, which facilitates diverse C(sp³)-H functionalization reactions. nih.gov

The structure of this compound offers several features that are advantageous for a ligand:

Nitrogen Coordination: The primary coordination site is the nitrogen atom of the isoquinoline ring.

Electronic Tuning: The electron-withdrawing bromine atom at the 5-position can modulate the electron density of the aromatic system, thereby influencing the binding affinity of the ligand to the metal and the reactivity of the resulting catalyst.

Steric Influence: The substituents can provide steric hindrance that influences the selectivity of the catalytic reaction (e.g., enantioselectivity).

Secondary Coordination: The carbonyl oxygen of the acetate group could potentially act as a secondary binding site, creating a bidentate chelate which can enhance the stability and modify the geometry of the metal complex.

The development of quinoline-appended ligands for platinum-antimony complexes and their use in metal-organic frameworks (MOFs) for catalysis underscores the importance of such N-heterocyclic systems in creating sophisticated catalytic architectures. acs.org Ruthenium(II)-catalyzed reactions involving 8-methylquinolines further demonstrate the capacity of these structures to participate in advanced bond activation processes. researchgate.net

Table 1: Potential Catalytic Roles of this compound as a Ligand

Catalytic ProcessPotential Role of the Ligand
C-H Bond ActivationFormation of stable cyclometallated intermediates to facilitate selective functionalization. nih.gov
Cross-Coupling ReactionsTuning the electronic properties of the metal center (e.g., Pd, Ru) to optimize catalytic cycles. researchgate.net
Asymmetric CatalysisProviding a chiral environment around the metal center (if modified to be chiral).
PolymerizationActing as a co-catalyst or ligand to control polymer chain growth and properties. chemicalbook.com

Derivatives of isoquinoline are utilized as analytical reagents, particularly for the detection and quantification of metals. chemicalbook.com They can function in the qualitative determination of noble metals and the quantitative analysis of elements like cadmium and nickel. chemicalbook.com The mechanism often involves the formation of a colored or fluorescent complex with the target ion.

This compound could be adapted for such purposes, where the isoquinoline nitrogen and the ester oxygen atoms could act as a chelating system for specific metal ions. The formation of such a chelate can lead to a distinct spectroscopic signal (e.g., a change in color or fluorescence), allowing for sensitive detection. The bromo-substituent can further modify the electronic properties and the absorption/emission wavelengths of the molecule and its metal complexes.

Industrial Chemical Syntheses

The isoquinoline framework is a versatile building block for a variety of industrial chemicals, from materials with specific optical properties to protective agents for metals.

The extended π-electron system of the isoquinoline ring makes it a chromophore, a fundamental component of many dyes and pigments. amerigoscientific.comchemicalbook.comguidechem.com By modifying the isoquinoline structure with different functional groups, a wide spectrum of colors can be achieved. amerigoscientific.com These dyes are valued for their vibrant hues and stability. amerigoscientific.com

This compound can serve as a valuable intermediate in the synthesis of complex dyes. The isoquinoline core provides the basic chromophoric unit, while the bromine atom and the methyl acetate group act as reactive sites for further chemical elaboration. For example, the bromine atom can be replaced through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach other aromatic or conjugated systems, thereby extending the π-system and shifting the absorption wavelength towards longer, more desirable colors. Research into imidazo[5,1-a]isoquinoline (B3349720) as a precursor for near-infrared (IR) dyes highlights the utility of the isoquinoline scaffold in creating advanced optical materials. researchgate.net

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and aromatic rings are widely used as corrosion inhibitors for metals, particularly steel in acidic environments. chemicalbook.comwikipedia.orgnih.gov These molecules function by adsorbing onto the metal surface to form a protective film that isolates the metal from the corrosive medium. mdpi.com

This compound possesses multiple features that make it a strong candidate for a corrosion inhibitor:

Nitrogen Heteroatom: The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal.

Aromatic System: The π-electrons of the isoquinoline ring can interact with the metal surface.

Oxygen and Bromine Atoms: The lone pairs on the oxygen atoms of the ester group and the bromine atom provide additional active sites for adsorption, strengthening the protective layer.

The combination of these features allows for strong adsorption via both chemisorption and physisorption mechanisms, leading to high inhibition efficiency. nih.govmdpi.com

Isoquinoline and some of its derivatives have found application as specialized solvents for the extraction of natural products such as resins and terpenes. chemicalbook.comwikipedia.org Their unique polarity and aromatic nature enable them to selectively dissolve certain classes of organic compounds. While this compound is likely a solid at room temperature, its derivatives or its use in a molten state could be explored for specific, high-temperature extraction processes where its chemical structure provides an advantage in selectively solubilizing target molecules from a complex matrix.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 5-Bromoisoquinoline-1-acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of isoquinoline derivatives followed by esterification. Key steps include:

  • Bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) .
  • Esterification via coupling acetic acid derivatives (e.g., methyl chloroacetate) under basic conditions (e.g., NaH/DMF).
  • Optimization via Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and catalyst loading. Monitor purity via HPLC (>95% purity threshold recommended for reproducibility) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity.
  • Spectroscopy : 1H NMR^1 \text{H NMR} (confirm methyl ester resonance at δ 3.8–4.0 ppm) and 13C NMR^{13} \text{C NMR} (verify carbonyl signals at ~170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+).
  • Cross-validate with melting point analysis if crystalline (reference: mp data for analogous brominated isoquinolines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Systematic Error Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) for Suzuki-Miyaura coupling efficiency.
  • Kinetic Studies : Monitor reaction progress via 1H NMR^1 \text{H NMR} or GC-MS to identify intermediates or side products.
  • Computational Modeling : Use DFT calculations to assess steric/electronic effects of the bromine substituent on transition states .

Q. What strategies are effective for studying the mechanistic role of the bromine substituent in this compound during nucleophilic substitution?

  • Methodological Answer :

  • Isotopic Labeling : Replace bromine with 82Br^{82} \text{Br} (radiolabeling) to track substitution pathways.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
  • Single-Crystal XRD : Resolve steric hindrance or electronic effects at the 5-position.
  • Theoretical Studies : Perform Hammett plot analyses to correlate substituent effects with reaction rates .

Q. How can researchers design experiments to explore the biological activity of this compound derivatives?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 5-Cl, 5-I) and compare activity in vitro (e.g., enzyme inhibition assays).
  • Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., kinases).
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to prioritize lead compounds.
  • Toxicity Profiling : Perform MTT assays on cell lines (e.g., HEK293) to rule out cytotoxicity .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are critical for validating reproducibility in synthetic yields of this compound?

  • Methodological Answer :

  • Triplicate Trials : Report mean yield ± standard deviation (SD) across ≥3 independent syntheses.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • ANOVA : Compare batch-to-batch variability under different conditions (e.g., solvent polarity, catalyst type) .

Q. How should researchers address limitations in spectral data interpretation for this compound?

  • Methodological Answer :

  • 2D NMR : Use HSQC/HMBC to resolve ambiguous 1H^1 \text{H}-13C^{13} \text{C} correlations.
  • Synchrotron XRD : For ambiguous structures, obtain high-resolution crystal data.
  • Collaborative Validation : Cross-check assignments with independent labs or databases (e.g., Cambridge Structural Database) .

Literature & Experimental Design

Q. What criteria should guide the selection of primary literature for benchmarking experimental protocols?

  • Methodological Answer : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Org. Lett.) over non-reviewed sources.

  • Validate synthetic methods using papers with full experimental details (solvents, temps, yields).
  • Avoid overreliance on patents or non-academic websites (e.g., ) .

Q. How can researchers design a hypothesis-driven study to explore novel applications of this compound?

  • Methodological Answer :

  • Gap Analysis : Identify understudied reactions (e.g., photoredox coupling, C–H activation).
  • Pilot Screens : Test feasibility in small-scale reactions (10–50 mg substrate).
  • Mechanistic Probes : Use trapping agents (e.g., TEMPO) to detect radical intermediates.
  • Interdisciplinary Collaboration : Partner with computational or biochemical labs for multi-angle validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.